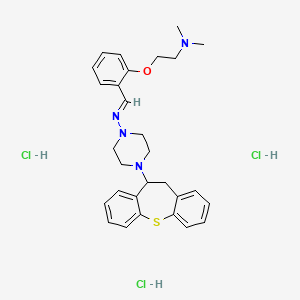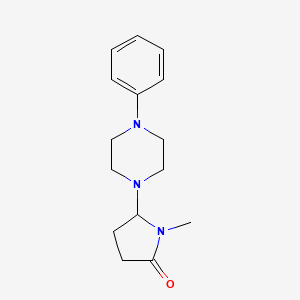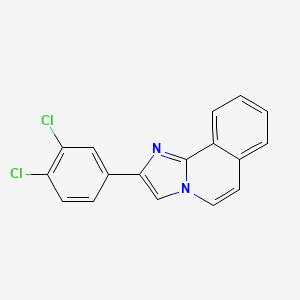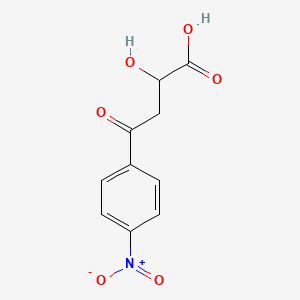
Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hidrógeno (5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)benceno-1-sulfonato(3-))cromato(1-) es un compuesto orgánico complejo con la fórmula molecular C15H11ClCrN3O6S+ y un peso molecular de 448.80 . Este compuesto es conocido por su estructura única, que incluye una unidad de quinolina y un grupo cromato, lo que lo convierte en un tema de interés en diversos campos científicos.
Métodos De Preparación
La síntesis de Hidrógeno (5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)benceno-1-sulfonato(3-))cromato(1-) implica varios pasos. Un método común incluye la reacción de ácido 5-cloro-2-hidroxibencenosulfónico con sal de diazonio 1,2,3,4-tetrahidro-2,4-dioxoquinolina-3-diazonio en condiciones ácidas para formar el compuesto azo. Este intermedio se hace reaccionar con iones cromato para producir el producto final. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala, teniendo en cuenta el rendimiento, la pureza y la rentabilidad.
Análisis De Reacciones Químicas
Hidrógeno (5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)benceno-1-sulfonato(3-))cromato(1-) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo cromato puede participar en reacciones de oxidación, que se utilizan a menudo en síntesis orgánica para oxidar alcoholes a cetonas o aldehídos.
Reducción: El compuesto se puede reducir en condiciones específicas, lo que lleva a la ruptura del enlace azo y la formación de las aminas correspondientes.
Sustitución: El grupo cloro puede experimentar reacciones de sustitución nucleofílica, donde se reemplaza por otros nucleófilos como los grupos hidróxido o amina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Hidrógeno (5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)benceno-1-sulfonato(3-))cromato(1-) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en reacciones de oxidación y reducción.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de Hidrógeno (5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)benceno-1-sulfonato(3-))cromato(1-) implica su interacción con dianas y vías moleculares. El grupo cromato puede actuar como un agente oxidante, afectando varias vías bioquímicas. El grupo azo puede experimentar reducción, lo que lleva a la liberación de aminas activas que interactúan con los componentes celulares. La unidad de quinolina puede intercalar con el ADN, afectando la expresión génica y las funciones celulares.
Comparación Con Compuestos Similares
Hidrógeno (5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)benceno-1-sulfonato(3-))cromato(1-) se puede comparar con compuestos similares como:
1-[(5-cloro-2-hidroxifenil)azo]-2-naftol: Similar en estructura pero carece del grupo cromato, lo que lo hace menos eficaz en las reacciones de oxidación.
Ácido 5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)bencenosulfónico: Similar pero sin el grupo cromato, afectando su reactividad y aplicaciones.
Estas comparaciones destacan la singularidad de Hidrógeno (5-cloro-2-hidroxi-3-((1,2,3,4-tetrahidro-2,4-dioxoquinolin-3-il)azo)benceno-1-sulfonato(3-))cromato(1-) en términos de sus propiedades químicas y aplicaciones.
Propiedades
Número CAS |
85896-49-7 |
|---|---|
Fórmula molecular |
C15H11ClCrN3O6S+ |
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonic acid;chromium;hydron |
InChI |
InChI=1S/C15H10ClN3O6S.Cr/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;/h1-6,21H,(H2,17,20,22)(H,23,24,25);/p+1 |
Clave InChI |
QYGWKIMGWJXTRY-UHFFFAOYSA-O |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
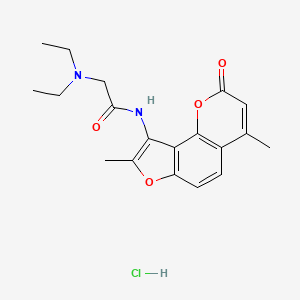
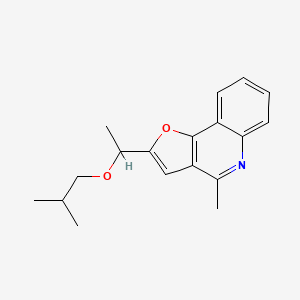
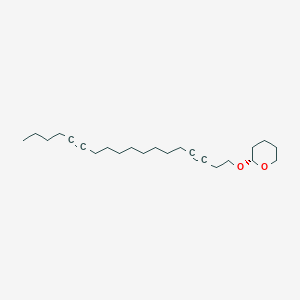
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
